An In-Depth Technical Guide to N-Nitrosofolic Acid: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to N-Nitrosofolic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosofolic acid, a derivative of folic acid, has garnered attention in the scientific community for its potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of N-Nitrosofolic acid. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside an exploration of its mechanism of action, which involves the induction of oxidative stress and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
N-Nitrosofolic acid is structurally characterized by the addition of a nitroso group (-N=O) to the secondary amine of the p-aminobenzoylglutamic acid moiety of folic acid.
Table 1: Physicochemical Properties of N-Nitrosofolic Acid
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid | [1] |
| CAS Number | 29291-35-8 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₈O₇ | [1][3] |
| Molecular Weight | 470.40 g/mol | [1][2][3] |
| Appearance | Off-White to Pale Yellow Solid | [] |
| Melting Point | >165°C (decomposes)[]; >200°C[5] | [][5] |
| Boiling Point | 571.92°C (rough estimate) | [6] |
| Solubility | Soluble in Methanol (MEOH) | [2] |
| Storage | 2-8 °C, protected from light. | [2] |
Biological Properties and Mechanism of Action
N-Nitrosofolic acid has demonstrated selective cytotoxicity against various cancer cell lines, including human leukemia (HL-60) and breast cancer (MCF-7) cells, with reported IC₅₀ values in the range of 10–20 µM.[1] Its primary mechanism of action is believed to be the induction of oxidative stress and subsequent apoptosis.[1]
The molecule is thought to interact with intracellular thiol-containing proteins and deplete glutathione (GSH), a key cellular antioxidant.[1] This disruption of the cellular redox balance leads to an accumulation of reactive oxygen species (ROS). The elevated ROS levels can trigger a cascade of events leading to programmed cell death, or apoptosis. This process is believed to involve the activation of the caspase signaling pathway.
Below is a diagram illustrating the proposed signaling pathway for N-Nitrosofolic acid-induced apoptosis.
Experimental Protocols
Synthesis of N-Nitrosofolic Acid
This protocol is adapted from the general principles of nitrosation of secondary amines using folic acid and sodium nitrite.
Materials:
-
Folic Acid
-
Hydrochloric Acid (HCl), 2N
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
pH meter or pH paper
-
Buchner Funnel and Filter Paper
Procedure:
-
In a suitable flask, dissolve a known quantity of folic acid in 2N hydrochloric acid with stirring. The amount of solvent should be sufficient to fully dissolve the folic acid.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite dropwise to the cooled folic acid solution with continuous stirring. The molar equivalent of sodium nitrite should be approximately 1:1 with the folic acid.
-
Monitor the reaction progress. The N-Nitrosofolic acid product is less soluble and will begin to precipitate out of the solution as a pale yellow solid.
-
After the addition of sodium nitrite is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to obtain crude N-Nitrosofolic acid.
Below is a workflow diagram for the synthesis of N-Nitrosofolic acid.
Purification by Recrystallization
Materials:
-
Crude N-Nitrosofolic Acid
-
Sodium Hydroxide (NaOH) solution, dilute (e.g., 0.1 N)
-
Hydrochloric Acid (HCl), dilute (e.g., 0.1 N)
-
Activated Charcoal (optional)
-
Heating plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the crude N-Nitrosofolic acid in a minimal amount of dilute sodium hydroxide solution with gentle warming and stirring.
-
If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes to decolorize.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Cool the filtrate in an ice bath.
-
Slowly add dilute hydrochloric acid dropwise to the cooled filtrate with stirring until the pH is acidic, causing the purified N-Nitrosofolic acid to precipitate.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified N-Nitrosofolic acid under vacuum.
Characterization by LC-MS/MS
This protocol provides a general framework for the characterization of N-Nitrosofolic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Chromatographic Conditions (Example): [7]
-
Column: A suitable C18 reversed-phase column.
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Mobile Phase A: 0.1% formic acid in deionized water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions (Example): [7]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[7]
-
Precursor Ion (Q1): m/z corresponding to the deprotonated N-Nitrosofolic acid molecule.
-
Product Ions (Q3): Characteristic fragment ions of N-Nitrosofolic acid.
Sample Preparation:
-
Prepare a stock solution of the synthesized and purified N-Nitrosofolic acid in a suitable solvent (e.g., 0.1% ammonia solution:Methanol (9:1, v/v)).[7]
-
Prepare a series of dilutions from the stock solution to establish a calibration curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Conclusion
N-Nitrosofolic acid presents an interesting profile as a potential anticancer agent due to its ability to induce oxidative stress and apoptosis in cancer cells. This guide has provided a detailed overview of its chemical and physical properties, a plausible mechanism of action, and foundational experimental protocols for its synthesis, purification, and characterization. Further research is warranted to fully elucidate its signaling pathways and to evaluate its therapeutic potential in preclinical and clinical settings. The information contained herein should serve as a valuable starting point for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. allmpus.com [allmpus.com]
- 3. N-Nitroso-Folic Acid | CAS No- 26360-21-4 | Simson Pharma Limited [simsonpharma.com]
- 5. N-Nitroso-Folic acid - Analytica Chemie [analyticachemie.in]
- 6. N-NITROSOFOLICACID CAS#: 29291-35-8 [m.chemicalbook.com]
- 7. N-NITROSOFOLICACID | 29291-35-8 [chemicalbook.com]
